Iodoacetyl-PEG8-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetyl-PEG8-biotin is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a versatile reagent in biotinylation, which involves attaching biotin to proteins and other molecules. This compound is particularly useful in the synthesis of PROTACs, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and is carried out under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Iodoacetyl-PEG8-biotin involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Iodoacetyl-PEG8-biotin primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl (-SH) groups present in proteins or peptides, forming stable thioether bonds. This reaction is highly specific and occurs rapidly under alkaline conditions (pH 7.5-8.5) .
Common Reagents and Conditions
Reagents: Common reagents include sulfhydryl-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffers, such as Tris or borate buffer, at a pH range of 7.5 to 8.5.
Major Products
The major product of the reaction between this compound and a sulfhydryl-containing molecule is a biotinylated molecule with a stable thioether bond. This biotinylated product can then be used in various biochemical assays and applications .
Wissenschaftliche Forschungsanwendungen
Iodoacetyl-PEG8-biotin has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.
Biology: Employed in biotinylation techniques to label proteins, facilitating their detection and purification.
Medicine: Utilized in the development of targeted therapies, particularly in cancer research, where PROTACs are used to degrade oncogenic proteins.
Industry: Applied in the production of diagnostic reagents and tools for biochemical research
Wirkmechanismus
The mechanism of action of Iodoacetyl-PEG8-biotin involves the formation of a stable thioether bond between the iodoacetyl group and a sulfhydryl group on the target molecule. This biotinylation process allows the modified molecule to interact with avidin or streptavidin, which are commonly used in various biochemical assays. In the context of PROTACs, the compound serves as a linker that brings the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodoacetyl-PEG2-biotin: Similar to Iodoacetyl-PEG8-biotin but with a shorter PEG spacer arm, resulting in different solubility and reactivity characteristics.
Iodoacetyl-LC-biotin: Another variant with a different spacer arm length and solubility profile.
Uniqueness
This compound is unique due to its longer PEG spacer arm, which imparts higher water solubility and reduces steric hindrance in biotinylation reactions. This makes it particularly useful in applications where solubility and reduced aggregation of biotinylated molecules are critical .
Eigenschaften
Molekularformel |
C30H55IN4O11S |
---|---|
Molekulargewicht |
806.7 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1 |
InChI-Schlüssel |
SODDSMXUAYRLMZ-ZEZDXWPOSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.